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Iron;chloride;hexahydrate

Cat. No.: B13888640
M. Wt: 199.39 g/mol
InChI Key: PXDAMHLFGLQUSU-UHFFFAOYSA-M
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Description

Significance of Iron(III) Coordination Chemistry in Hydrated Systems

The coordination chemistry of iron(III) chloride in hydrated systems is notably distinct from other 3d metal halides, showing a strong preference for oxygen-donor ligands. tandfonline.comresearchgate.netfigshare.com In aqueous solutions, iron(III) chloride hexahydrate forms aqua complexes, most notably the octahedral cation trans-[FeCl₂(H₂O)₄]⁺. aip.orgwikipedia.orgnih.gov This specific coordination environment is crucial in understanding the behavior of iron(III) in various chemical and biological systems.

The structure of solid iron(III) chloride hexahydrate consists of these trans-[FeCl₂(H₂O)₄]⁺ units, chloride ions, and additional water molecules, all interconnected by hydrogen bonds and electrostatic forces. aip.orgaip.org The Fe-Cl and Fe-O bond distances in the complex ion are approximately 2.30 Å and 2.07 Å, respectively. aip.orgaip.org The coordination of water molecules and chloride ions around the central iron atom significantly influences the compound's reactivity and its role as a precursor in the synthesis of other iron compounds.

Historical Context of Iron(III) Chloride Hexahydrate as a Research Subject

Further investigations into its crystal structure using single-crystal X-ray diffraction provided a definitive understanding of its solid-state arrangement. aip.orgaip.org This knowledge was instrumental for interpreting data from other analytical techniques like Mössbauer spectroscopy, which had shown anomalous spectra for the compound. aip.org The study of its hydrolysis has also been a long-standing area of research, revealing that the reaction is reversible and proceeds in several stages, ultimately forming iron(III) hydroxide (B78521). melscience.com

Scope and Contemporary Research Directions for Iron(III) Chloride Hexahydrate

Current research on iron(III) chloride hexahydrate is diverse and spans multiple disciplines, from materials science to environmental remediation and biotechnology.

Catalysis: It serves as a versatile catalyst in organic synthesis, notably in Friedel-Crafts reactions and as an oxidant. morphisto.demorphisto.atalfachemic.com Recent studies have explored its use in photocatalysis for the degradation of organic pollutants and for the oxygenation of aromatic substrates under visible light. researchgate.netchemrxiv.org

Materials Science: Iron(III) chloride hexahydrate is a key precursor for synthesizing various iron-based nanomaterials and metal-organic frameworks (MOFs). merckmillipore.comchemsociety.org.ngbeilstein-journals.orgnih.gov These materials exhibit potential applications in gas separation, drug delivery, and as photocatalysts. chemsociety.org.ngbeilstein-journals.orgnih.govresearchgate.net For example, Fe-based MOFs like MIL-100(Fe) have been synthesized using iron(III) chloride hexahydrate and show high surface areas suitable for CO₂ separation. beilstein-journals.org

Environmental Applications: The compound is widely used in water and wastewater treatment as a coagulant to remove impurities. alfachemic.comchemimpex.com Research is ongoing to enhance its efficiency in removing specific pollutants like arsenic from soil and water. scientific.net It is also used to create nanoparticles for environmental remediation, such as the degradation of organic pollutants and the removal of heavy metals. nanorh.combohrium.com

Biomedical and Agricultural Research: In biotechnology, it has been used to synthesize nanoparticles that enhance the antibiotic resistance of certain bacteria and to create coatings for tissue engineering scaffolds. merckmillipore.com In agriculture, it is a precursor for ferric oxide nanoparticles that can boost plant resistance to fungal infections. merckmillipore.com

Interactive Data Tables

Physical and Chemical Properties of Iron(III) Chloride Hexahydrate

PropertyValue
Molecular Formula FeCl₃·6H₂O
Molar Mass 270.30 g/mol
Appearance Yellowish-brown to orange solid nih.govchemicalbook.com
Melting Point 37 °C pentachemicals.eu
Boiling Point 280-285 °C (decomposes) pentachemicals.eu
Density 1.8 g/cm³ (at 20 °C) pentachemicals.eu
Solubility in Water 800 g/L chemicalbook.com

Crystallographic Data of Iron(III) Chloride Hexahydrate

ParameterValue
Crystal System Monoclinic aip.orgaip.org
Space Group C2/m aip.orgaip.org
Unit Cell Dimensions a = 11.89 Å, b = 7.05 Å, c = 5.99 Å, β = 100.5° aip.orgaip.org
Fe-Cl Bond Distance 2.30 ± 0.02 Å aip.orgaip.org
Fe-OH₂ Bond Distance 2.07 ± 0.02 Å aip.orgaip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClFeH12O6- B13888640 Iron;chloride;hexahydrate

Properties

Molecular Formula

ClFeH12O6-

Molecular Weight

199.39 g/mol

IUPAC Name

iron;chloride;hexahydrate

InChI

InChI=1S/ClH.Fe.6H2O/h1H;;6*1H2/p-1

InChI Key

PXDAMHLFGLQUSU-UHFFFAOYSA-M

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Fe]

Origin of Product

United States

Synthesis and Preparation Methodologies of Iron Iii Chloride Hexahydrate and Derivatives

Crystallization and Hydration Processes of Iron(III) Chloride Hexahydrate

The most common method for preparing iron(III) chloride hexahydrate involves dissolving anhydrous iron(III) chloride or iron metal in hydrochloric acid, followed by oxidation of any ferrous ions to the ferric state. chemicalbook.comwikipedia.org The resulting aqueous solution is then concentrated by evaporation and cooled to induce crystallization. guidechem.comgoogle.com During this process, it is crucial to maintain an acidic environment, often by introducing hydrogen chloride gas, to prevent the hydrolysis of the iron(III) ions, which can lead to the formation of iron oxychloride or iron(III) oxide. chemicalbook.comsciencemadness.org

The crystalline solid that forms is iron(III) chloride hexahydrate (FeCl₃·6H₂O), a yellow-brown, deliquescent solid. guidechem.com Structurally, the iron center is coordinated by four water molecules and two chloride ions, forming the complex cation trans-[Fe(H₂O)₄Cl₂]⁺. nih.gov The remaining two water molecules and the other chloride ion are incorporated into the crystal lattice. nih.gov Attempted thermal dehydration of the hexahydrate does not yield anhydrous iron(III) chloride; instead, it results in the loss of hydrogen chloride and the formation of iron oxychloride and subsequently iron(III) oxide. wikipedia.orgsciencemadness.org Anhydrous iron(III) chloride can be prepared from the hydrate (B1144303) by treatment with strong dehydrating agents like thionyl chloride or trimethylsilyl (B98337) chloride. wikipedia.org

Advanced Synthetic Routes for Iron(III) Oxide and Oxyhydroxide Nanomaterials Utilizing Iron(III) Chloride Hexahydrate Precursors

Iron(III) chloride hexahydrate is a widely utilized precursor for the synthesis of various iron oxide and oxyhydroxide nanomaterials due to its cost-effectiveness and high solubility. prochemonline.com The morphology, crystal phase, and size of the resulting nanoparticles are highly dependent on the synthetic methodology employed.

Co-precipitation is a straightforward and scalable method for producing iron oxide nanoparticles, particularly magnetite (Fe₃O₄). atomfair.com This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by the addition of a base. atomfair.comrsc.org Typically, a molar ratio of 2:1 for Fe³⁺ to Fe²⁺ is used to obtain magnetite. instanano.com Iron(III) chloride hexahydrate and iron(II) chloride tetrahydrate are common precursors for the ferric and ferrous ions, respectively. researchgate.netnih.gov

The reaction is performed under an inert atmosphere to prevent the oxidation of the ferrous ions, which would lead to the formation of other iron oxide phases like maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃). atomfair.com The size and magnetic properties of the nanoparticles can be tuned by controlling parameters such as pH, temperature, and the rate of addition of the base. atomfair.com Studies have shown that the most magnetic iron oxide phase forms rapidly, within seconds of mixing the precursor and base solutions. ucl.ac.uk

ParameterTypical Value/ConditionEffect on Nanoparticle Properties
Fe³⁺:Fe²⁺ Molar Ratio 2:1Favors the formation of pure magnetite (Fe₃O₄).
pH 8-14Higher pH generally leads to smaller particle sizes.
Temperature 50-90°CHigher temperatures can improve crystallinity but may increase particle size.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of Fe²⁺ and formation of other iron oxide phases.

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. hcpmanida.com This energy facilitates the hydrolysis of iron(III) chloride hexahydrate in an aqueous solution, leading to the formation of iron oxide nanoparticles. hcpmanida.commdpi.com This method can produce amorphous nanoparticles that can be converted to crystalline phases, such as hematite (α-Fe₂O₃), upon annealing. mdpi.com The particle size of the resulting iron oxides is typically in the nanometer range. hcpmanida.comresearchgate.net

Solvothermal synthesis involves a chemical reaction in a sealed vessel at elevated temperatures and pressures, using a solvent other than water. rsc.orgmdpi.com When iron(III) chloride hexahydrate is used as the precursor, this method offers excellent control over the size, shape, and crystallinity of the resulting iron oxide nanoparticles. researchgate.netmdpi.com By varying the solvent, temperature, and reaction time, different morphologies such as nanospheres, nanocubes, and nanorods can be obtained. researchgate.net For example, using ethylene (B1197577) glycol as a solvent can lead to the formation of monodispersed superparamagnetic iron oxide nanospheres. mdpi.com

Thermal decomposition of iron(III) chloride hexahydrate in air is a direct method for preparing iron(III) oxide (hematite, α-Fe₂O₃). researchgate.netdoaj.org The process involves a series of dehydration and hydrolysis steps, with the formation of iron oxychloride (FeOCl) as an intermediate. researchgate.net The final decomposition product is hematite, which may not exhibit magnetic properties. doaj.org The conditions of the thermal treatment, such as temperature and atmosphere, significantly influence the final product. researchgate.net For instance, heating in an inert atmosphere would favor different decomposition products compared to heating in the presence of oxygen.

Solid-state reactions involve heating a mixture of solid reactants to produce a new solid material. Iron(III) chloride hexahydrate can be used as a precursor in the solid-state synthesis of iron oxide nanoparticles and mixed metal ferrites. google.comnih.gov For example, milling a mixture of iron(III) chloride hexahydrate with a solid base like potassium hydroxide (B78521) can produce maghemite (γ-Fe₂O₃) nanoparticles. google.com This method can also be applied to synthesize spinel ferrites, such as CoFe₂O₄, by reacting the appropriate metal chlorides at high temperatures. nih.govscirp.org The use of hydrated metal salts is advantageous as they often have lower lattice energies, facilitating the reaction. google.com

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Iron(III) Chloride Hexahydrate as a Precursor

Iron(III) chloride hexahydrate is a common metal source for the synthesis of iron-based metal-organic frameworks (MOFs) and coordination polymers. prochemonline.com MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.netrroij.com The synthesis is typically carried out via solvothermal or hydrothermal methods, where iron(III) chloride hexahydrate and an organic linker are heated in a suitable solvent. researchgate.netrroij.com

A prominent example is the synthesis of MIL-88B-NH₂. researchgate.net In this synthesis, iron(III) chloride hexahydrate is reacted with 2-aminoterephthalic acid in a solvent. The addition of modulators like acetic acid can influence the deprotonation of the organic linker, thereby controlling the nucleation rate and the final size and aspect ratio of the MOF crystals. researchgate.net Other well-known iron-based MOFs synthesized from iron(III) chloride hexahydrate include members of the MIL (Materials of Institut Lavoisier) and PCN (Porous Coordination Network) series. nih.gov

MOF SeriesTypical Organic LinkerSynthetic MethodKey Characteristics
MIL (e.g., MIL-100, MIL-101) Carboxylic acids (e.g., trimesic acid, terephthalic acid)Solvothermal/HydrothermalHigh porosity, potential for "breathing effect" (structural flexibility).
PCN (e.g., PCN-250) Tetracarboxylic acidsSolvothermalHigh chemical stability.

Structural and Spectroscopic Characterization of Iron Iii Chloride Hexahydrate and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of Iron(III) Chloride Hexahydrate and Related Hydrates

The definitive solid-state structure of iron(III) chloride hexahydrate has been elucidated using three-dimensional single-crystal X-ray diffraction data. aip.org The analysis reveals that the compound's structural formula is more accurately represented as trans-[FeCl₂(H₂O)₄]Cl·2H₂O. wikipedia.orgwhy.gr The crystals are monoclinic and belong to the space group C2/m. aip.orgsigmaaldrich.com This structural arrangement is distinct from other iron(III) chloride hydrates, such as the dihydrate and disesquihydrate, which feature the tetrahedral tetrachloroferrate ([FeCl₄]⁻) anion. wikipedia.orgwhy.gr

Within the crystal lattice of iron(III) chloride hexahydrate, the iron(III) cation is octahedrally coordinated. aip.orgthomassci.com The coordination sphere consists of four water molecules and two chloride ions, forming the complex cation trans-[FeCl₂(H₂O)₄]⁺. aip.orgthomassci.com This complex ion possesses C₂h-2/m symmetry. aip.orgthomassci.com The four water molecules occupy the equatorial positions, while the two chloride ions are in a trans configuration at the axial positions.

X-ray diffraction studies have determined the precise interatomic distances within this coordination sphere. The Fe-Cl bond distance is approximately 2.30 Å, and the Fe-OH₂ distance is about 2.07 Å. aip.org These bond lengths indicate that the chloride ions are more strongly bound than the water molecules. d-nb.info For comparison, the mean Fe–O bond distance in the simple hydrated iron(III) ion, [Fe(H₂O)₆]³⁺, is shorter at approximately 1.99 Å, while the Fe-Cl bond in the [FeCl₆]³⁻ complex is longer, with a mean distance of 2.393 Å. d-nb.infonih.gov

Table 1: Selected Interatomic Distances in the trans-[FeCl₂(H₂O)₄]⁺ Cation from X-ray Diffraction.
BondDistance (Å)Source
Fe-Cl2.30 ± 0.02 aip.org
Fe-OH₂2.07 ± 0.02 aip.org

Solution-Phase Spectroscopic Investigations of Iron(III) Chloride Hexahydrate Systems

In aqueous solutions, the speciation of iron(III) chloride is complex and highly dependent on factors such as concentration and the chloride-to-iron ratio. nih.govnih.gov Spectroscopic measurements confirm that upon dissolving iron(III) chloride hexahydrate, various aquachloro iron(III) complexes are formed. why.grnih.gov The dominant species in concentrated aqueous solutions is often the same octahedral complex found in the solid state, trans-[FeCl₂(H₂O)₄]⁺. why.grnih.govnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic environment around the iron(III) ion in solution. nih.govnih.gov EXAFS studies on a series of concentrated aqueous solutions of ferric chloride have been performed to elucidate the structure of the dominant species. nih.govnih.gov The results confirm that in concentrated solutions (up to 1.0 mol·dm⁻³), the primary species is the trans-[FeCl₂(H₂O)₄]⁺ complex. nih.govnih.govbohrium.com In contrast, at very low concentrations (less than 1 mmol·dm⁻³), the dominant species are the fully hydrated iron(III) and chloride ions. nih.govnih.gov

EXAFS analysis provides structural parameters that are in close agreement with solid-state diffraction data. The Fe-Cl and Fe-O bond distances determined for the complex in solution are very similar to those in the octahedral [Fe(H₂O)₆]³⁺ and [FeCl₆]³⁻ complexes, strongly indicating an octahedral configuration for the observed ferric chloride complexes in solution. nih.gov

Table 2: Comparison of Bond Distances from EXAFS (Solution) and X-ray Diffraction (Solid).
SpeciesMethodFe-Cl Distance (Å)Fe-O Distance (Å)Source
trans-[FeCl₂(H₂O)₄]⁺ in solid FeCl₃·6H₂OX-ray Diffraction2.2962.070 nih.gov
Dominant species in concentrated aqueous solutionEXAFS~2.28~2.06 nih.gov

Raman and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used to identify and quantify the different iron(III) species present in aqueous chloride solutions. Raman spectral studies have shown that for solutions with Fe³⁺ concentrations of 0.75 to 1.0 mol kg⁻¹ and Cl⁻/Fe³⁺ ratios between 3 and 9.5, the dominant species at 25 °C is trans-[Fe(H₂O)₄Cl₂]⁺. cdnsciencepub.com A characteristic Raman line for this species is observed at approximately 315-318 cm⁻¹. researchgate.netsemanticscholar.org As the temperature increases significantly, this octahedral complex can convert into the tetrahedral [FeCl₄]⁻ species, which becomes the sole iron-containing species at 300 °C. cdnsciencepub.com

UV-Vis absorption spectroscopy is also used to monitor iron(III) speciation. ohiolink.edugeologyscience.ru The electronic transitions observed in the 200–500 nm region are primarily ligand-to-metal charge transfer (LMCT) bands. geologyscience.ru The appearance of distinct peaks, such as those around 334-338 nm, is indicative of the presence of iron(III) chloride complexes. researchgate.net As the chloride concentration increases, higher-order complexes such as FeCl₃(aq) and [FeCl₄]⁻ become more prevalent, with the latter dominating in solutions with chloride concentrations exceeding 10 m at 25 °C. geologyscience.ru

Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-specific technique used to investigate the molecular structure at interfaces, such as the air-water interface of an iron(III) chloride solution. acs.org Studies using SFG have revealed the formation of an electrical double layer (EDL) composed of Cl⁻ and Fe(III) species at the surface of a 0.5 m FeCl₃ solution. acs.org This is evidenced by an enhanced ordering of water molecule dipoles at the interface. acs.org

At higher concentrations, the EDL appears to be repressed, which suggests an increased enrichment of Fe(III) complexes at the interface. acs.org The data indicate the dominance of a centrosymmetric Fe(III) species that is surface-active. acs.org Furthermore, a significant red-shift in the vibrational frequency of the dangling OH bond of water molecules at the interface reveals that the second solvation shell of the surface-active Fe(III) complex penetrates the very top layer of the aqueous surface. acs.org

Solid-State Characterization Techniques for Iron-Based Materials Derived from Iron(III) Chloride Hexahydrate

The transformation of iron(III) chloride hexahydrate into various iron-based materials necessitates a suite of advanced solid-state characterization techniques to elucidate their structural, morphological, and thermal properties. These methods are crucial for understanding the relationship between synthesis parameters and the final material's characteristics, which in turn dictates its performance in various applications. The following sections detail the application of key analytical techniques in the study of materials derived from this precursor.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Environments

Mössbauer spectroscopy is a highly sensitive nuclear technique exceptionally suited for probing the local chemical environment of iron nuclei. wikipedia.org It provides precise information on the oxidation state (e.g., Fe²⁺, Fe³⁺), spin state (high-spin or low-spin), and the nature of magnetic interactions within a material. wikipedia.orgnih.gov The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field. nih.gov

The isomer shift is sensitive to the electron density at the nucleus and is, therefore, an effective indicator of the iron's oxidation state. researchgate.netillinois.edu Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-symmetrical electric field gradient at the nucleus, providing insights into the local symmetry and bonding environment of the iron atom. illinois.edu

In studies involving hydrates of ferric chloride, Mössbauer spectroscopy has been instrumental in defining their structure. For a series of compounds with the formula FeCl₃·nH₂O (where n=2, 2.5, 3.5, and 6), measurements at 90 K revealed that the fundamental structure is the [FeCl₂(OH₂)₄]⁺ cation. researchgate.net The configuration of this cation was determined to be trans for the hexahydrate (n=6) and dihydrate (n=2), and cis for n=2.5 and 3.5. researchgate.net The technique can also be used to monitor chemical changes; for instance, when iron(III) chloride hexahydrate is added to certain growth media, a portion of the iron is reduced to Fe²⁺, a change readily quantifiable with Mössbauer spectroscopy. researchgate.net

Table 1: Mössbauer Parameters for Ferric Chloride Hydrates at 90 K researchgate.net

Compound Isomer Shift (δ) mm s⁻¹ Quadrupole Splitting (Δ) mm s⁻¹ Cation Assignment
FeCl₃·6H₂O 0.580 0.871 trans-[FeCl₂(OH₂)₄]⁺
FeCl₃·3.5H₂O 0.575 0.256 cis-[FeCl₂(OH₂)₄]⁺
FeCl₃·2.5H₂O 0.585 0.302 cis-[FeCl₂(OH₂)₄]⁺

Note: Isomer shifts are relative to α-iron at room temperature.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a fundamental and powerful technique for the characterization of crystalline materials. It is routinely used to identify the phase composition of a sample, determine its crystal structure and lattice parameters, and assess its degree of crystallinity.

The crystal structure of the precursor, iron(III) chloride hexahydrate, has been determined by single-crystal X-ray diffraction. aip.org It crystallizes in the monoclinic space group C2/m. aip.org The structure consists of octahedral trans-[FeCl₂(OH₂)₄]⁺ complex cations, charge-balanced by chloride anions and further water molecules that are not coordinated to the iron center. aip.org

When iron(III) chloride hexahydrate is used as a precursor, XRD is essential for identifying the resulting products. For example, in the synthesis of iron oxyhydroxide (FeOOH) nanorods via a hydrothermal route, XRD patterns confirm the formation of the desired FeOOH phase. researchgate.netrsc.org Similarly, in the preparation of magnetic porous carbon, where FeCl₃ is used as a magnetic precursor, XRD results show that Fe₃O₄ and Fe⁰ particles are formed within the carbon base after pyrolysis. researchgate.net The technique also reveals changes in crystallinity and phase transformations in materials, such as the increase in the polar β-phase content in poly(vinylidene fluoride-co-hexafluoropropylene) nanocomposites upon the incorporation of FeCl₃·6H₂O. researchgate.net

Table 2: Crystallographic Data for Iron(III) Chloride Hexahydrate aip.org

Parameter Value
Crystal System Monoclinic
Space Group C2/m
a 11.89 ± 0.02 Å
b 7.05 ± 0.01 Å
c 5.99 ± 0.01 Å
β 100.5 ± 0.2°
Fe-Cl distance 2.30 ± 0.02 Å

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphological and Nanoscale Analysis

Understanding the morphology, topography, and microstructure of materials is critical, as these features heavily influence their physical and chemical properties. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful imaging techniques that provide complementary information from the microscale to the nanoscale.

SEM is widely used to examine the surface morphology of materials. researchgate.netresearchgate.net In studies of activated carbon produced using iron chloride, SEM images revealed a uniform honeycomb-like structure. researchgate.net When analyzing the residues from the thermal decomposition of iron(III) chloride hexahydrate, SEM combined with chemical analysis confirmed that the final product, likely Fe₂O₃, has a consistent morphology. doaj.orguel.br

AFM provides three-dimensional topographical information at the nanoscale and can quantify surface features like roughness. nih.gov In nanocomposites prepared with FeCl₃·6H₂O, AFM analysis confirmed that surface roughness increased with higher filler content, complementing SEM observations of increased porosity and pore size. researchgate.net

Table 3: Application of Microscopic Techniques for Materials Derived from FeCl₃·6H₂O

Technique Application Key Findings
SEM Morphological analysis of activated carbon. researchgate.net Revealed a uniform series of tunnels or a honeycomb structure. researchgate.net
Analysis of thermal decomposition products. uel.br Final product (Fe₂O₃) has a consistent morphology. uel.br
Porosity analysis of polymer nanocomposites. researchgate.net Showed a systematic increase in porosity and pore size with filler content. researchgate.net
TEM/HRTEM Microstructure of nanoporous iron fluorides. rsc.org Characterized the detailed morphology and internal structure of the synthesized materials. rsc.org

| AFM | Surface roughness of polymer nanocomposites. researchgate.net | Confirmed enhanced surface roughness correlating with increased filler content. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the thermal stability of materials and for studying their decomposition mechanisms. acs.org

The thermal decomposition of iron(III) chloride hexahydrate itself has been investigated using simultaneous thermal analysis (TGA-DTA). doaj.orguel.br The process involves several distinct steps, beginning with the loss of water molecules (dehydration), followed by dehydroxylation and the release of chloride. doaj.orguel.br The thermogravimetric curves show an initial mass loss corresponding to the endothermic removal of water. doaj.orguel.br This is followed by decomposition at characteristic temperatures, with the loss of chloride occurring at approximately 207°C and a dehydroxylation process at 437°C, ultimately leading to the formation of iron oxide (Fe₂O₃). doaj.orguel.br

TGA is also used to assess how the incorporation of FeCl₃·6H₂O affects the thermal stability of other materials. In one study, its addition to poly(vinylidene fluoride-co-hexafluoropropylene) nanocomposites was shown to shift the onset of thermal degradation, indicating an interaction between the filler and the polymer matrix. researchgate.net The Fe³⁺ ions were found to act as stabilizing agents, mitigating some destabilizing effects by promoting favorable polymer chain interactions. researchgate.net

Table 4: Thermal Decomposition Stages of Iron(III) Chloride Hexahydrate doaj.orguel.br

Process Key Event Approximate Temperature
Dehydration Initial loss of water molecules < 200°C
Decomposition Output of chloride 207°C
Dehydroxylation Further decomposition 437°C

Solution Chemistry and Speciation Dynamics of Iron Iii Chloride Hexahydrate

Hydrolysis Equilibria of Iron(III) Ions in Aqueous Chloride Solutions

The dissolution of iron(III) chloride hexahydrate in water is marked by a significant decrease in pH, indicating that it is a strong electrolyte that readily reacts with water. researchgate.net This process is known as hydrolysis, where the ferric ion (Fe³⁺), more accurately represented as the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, behaves as an acid. quora.com It donates protons from its coordinated water molecules to the surrounding solvent, leading to the formation of a series of soluble hydroxide (B78521) complexes. quora.compdx.edu

The primary hydrolysis equilibria involve the stepwise formation of mononuclear species:

Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺

Fe(OH)²⁺ + H₂O ⇌ Fe(OH)₂⁺ + H⁺

Fe(OH)₂⁺ + H₂O ⇌ Fe(OH)₃(aq) + H⁺

Formation and Stability Constants of Iron(III)-Chloride Complexes

In aqueous solutions containing chloride ions, a parallel set of equilibria occurs involving the formation of iron(III)-chloride complexes. This complexation is generally considered weak in dilute solutions but becomes significantly more pronounced in hypersaline environments and at elevated temperatures. d-nb.info The formation of these complexes involves the stepwise replacement of coordinated water molecules by chloride ions.

The stability of these complexes is quantified by their formation constants (β). Research conducted across a range of temperatures has determined these constants, showing a clear trend of increased complex stability with higher temperatures. researchgate.net

Table 1: Logarithm of Overall Formation Constants (log β) for Iron(III)-Chloride Complexes at Various Temperatures. researchgate.net
Complexlog β at 25°Clog β at 100°Clog β at 150°Clog β at 200°C
FeCl²⁺1.422.983.24-
FeCl₂⁺1.98--7.37
FeCl₃(aq)-2.98-9.03
[FeCl₄]⁻--5.279.88

The identity of the dominant iron(III) species in a chloride-containing aqueous solution is a function of both chloride concentration and temperature. researchgate.net

[Fe(H₂O)₆]³⁺ : In dilute aqueous solutions with low chloride concentrations, the fully hydrated hexaaquairon(III) ion is the predominant species. nih.gov

[FeClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ : As the chloride concentration increases, octahedral chloro-aqua complexes are formed. In solutions with moderate chloride levels, species such as the monochloro complex [FeCl(H₂O)₅]²⁺ and the dichloro complex [FeCl₂(H₂O)₄]⁺ become significant. nih.govresearchgate.net The solid form of iron(III) chloride hexahydrate itself contains the trans-[FeCl₂(H₂O)₄]⁺ cation. nih.govd-nb.info With further increases in chloride and temperature, the neutral species FeCl₃(aq) also becomes important. researchgate.net

[FeCl₄]⁻ : In highly concentrated chloride solutions, a shift in coordination geometry from octahedral to tetrahedral can occur, leading to the formation of the tetrachloroferrate(III) anion, [FeCl₄]⁻, as a dominant species. nih.govresearchgate.net

Both temperature and ionic strength exert a strong influence on the equilibrium distribution of iron(III) species.

Temperature: Increasing the temperature generally favors the formation of higher iron(III)-chloride complexes. d-nb.inforesearchgate.net As temperature rises, the stability constants for species like FeCl₂⁺, FeCl₃(aq), and [FeCl₄]⁻ increase significantly. researchgate.net This leads to a decrease in the concentration of free Fe³⁺ and Cl⁻ ions as they associate to form these more stable complexes. researchgate.net

Ionic Strength: The ionic strength of the solution affects the activity coefficients of the ions, thereby shifting the chemical equilibria. The dependence of hydrolysis constants on ionic strength has been successfully modeled using equations like the Debye-Hückel expression. colab.ws In high ionic strength media, such as seawater or industrial brines, accurately predicting speciation requires models that account for these effects. geomar.deresearchgate.net For example, applying stoichiometric constants derived for lower ionic strengths to seawater can result in systematic biases of 10-30%. geomar.deresearchgate.net The differences in hydrolytic constants observed in various salt media (e.g., NaCl vs. NaNO₃) are attributed to the varying interactions between Fe³⁺ and the background electrolyte anions. colab.ws

Ligand Exchange Kinetics and Mechanisms in Iron(III) Chloride Systems

Ligand exchange in the coordination sphere of iron(III) is a rapid process, crucial for understanding the system's reactivity. uol.de The kinetics and mechanisms for the binding of chloride to different iron(III) species have been investigated using techniques like laser temperature jump relaxation. cdnsciencepub.com

Studies reveal that the reaction mechanism depends on the specific iron(III) species involved:

Reaction with Fe³⁺ ([Fe(H₂O)₆]³⁺): The binding of a chloride ion to the hexaaquairon(III) ion proceeds through an associative interchange (Iₐ) mechanism . This is supported by a negative volume of activation (–4.5 ± 1.1 cm³ mol⁻¹), which indicates that the transition state involves the formation of a bond between the incoming chloride and the iron center, leading to a more compact, seven-coordinate intermediate before a water molecule is released. cdnsciencepub.com

Reaction with Fe(OH)²⁺ ([Fe(OH)(H₂O)₅]²⁺): In contrast, the reaction of chloride with the monohydroxoiron(III) species follows a dissociative interchange (Iₔ) mechanism . This is evidenced by a positive activation volume (7.8 ± 1.0 cm³ mol⁻¹). The positive value suggests that the rate-determining step is the stretching or breaking of an iron-water bond, creating space for the incoming chloride to coordinate. cdnsciencepub.com

The exchange of aquo or chloro ligands for hydroxo ligands is a key part of the hydrolysis process, forming the basis for olation, where multiple iron centers bridge via hydroxo-ligands to form polynuclear species. uni-konstanz.de

Computational Modeling of Iron(III) Speciation (e.g., PHREEQC)

Given the complexity of the simultaneous hydrolysis and complexation equilibria, computational geochemical models are invaluable tools for predicting iron speciation in aqueous systems. PHREEQC (PH-REdox-EQuilibrium-C) is a widely used computer program for such calculations. usgs.govnrc.gov

PHREEQC can perform speciation, batch-reaction, and transport calculations based on thermodynamic databases. usgs.govusgs.gov Researchers have successfully used PHREEQC to model experimental data on the dissolution of iron(III) chloride hexahydrate. researchgate.net By inputting experimental conditions such as initial concentrations and temperature, the model calculates the equilibrium distribution of aqueous species. For instance, modeling of the Fe(III)-Cl-H₂O system with PHREEQC has shown that cations, neutral complexes, and anionic complexes are simultaneously present, with dominant species including Cl⁻, FeCl²⁺, FeCl₂⁺, and FeOHCl₂⁰. researchgate.net

The program includes various thermodynamic databases, such as pitzer.dat, which uses the Pitzer equations to model activity coefficients in high-salinity waters, making it suitable for a wide range of ionic strengths. usgs.gov PHREEQC serves as a powerful tool to supplement experimental work, providing detailed insights into the complex interplay of factors that control iron speciation in chloride-rich environments. researchgate.netuni-freiburg.de

Catalytic Applications and Reaction Mechanisms of Iron Iii Chloride Hexahydrate

Lewis Acid Catalysis in Organic Synthesis with Iron(III) Chloride Hexahydrate

As a Lewis acid, iron(III) chloride hexahydrate readily accepts electron pairs, a property that is central to its catalytic activity. scispectrum.in This allows it to activate various functional groups, thereby lowering the activation energy for a multitude of organic reactions. scispectrum.in

Iron(III) chloride is a classic catalyst for electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. scispectrum.in It is also instrumental in chlorination reactions. scispectrum.invaia.com In the chlorination of benzene (B151609), for instance, FeCl₃ reacts with chlorine gas (Cl₂) to generate a potent electrophile, the chloronium ion (Cl⁺), along with the tetrachloroferrate(III) anion (FeCl₄⁻). vaia.comyoutube.com The electron-rich benzene ring then attacks the chloronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vaia.com In the final step, the FeCl₄⁻ acts as a base, abstracting a proton from the arenium ion to restore the aromaticity of the ring and yield chlorobenzene (B131634). The catalyst, FeCl₃, is regenerated in the process. vaia.comyoutube.com

This catalytic activity extends to other aromatic systems. For example, FeCl₃ has been used to catalyze the electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl₂), leading to the formation of diaryl sulfoxides and diaryl sulfides. ucwv.edu

Iron(III) chloride hexahydrate has proven to be an efficient catalyst for the disproportionation of allylic alcohols. acs.orgnih.gov This reaction provides a useful method for the selective transformation of allylic alcohols into alkenes and α,β-unsaturated ketones. acs.orgnih.gov

Furthermore, this catalytic system is effective for the highly selective allylic reduction of various allylic compounds, including alcohols, ethers, and acetates, using benzyl (B1604629) alcohol as the reducing agent under neutral conditions. acs.org A proposed mechanism for the reduction of olefins involves the in situ generation of diimide from the oxidation of hydrazine (B178648), which then acts as the reducing agent. researchgate.net

The Lewis acidic nature of iron(III) chloride hexahydrate makes it a suitable catalyst for the regioselective protection and functionalization of carbohydrates. rsc.org This is a critical challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org

FeCl₃·6H₂O can catalyze one-pot regioselective protection reactions, which can significantly shorten multi-step synthetic routes for complex oligosaccharides. rsc.org For example, it has been demonstrated to promote the regioselective 4,6-O-benzylidene ring opening in combination with a reducing agent like triethylsilane. rsc.org It has also been used in the glycosylation of peracylated sugars with allyl and alkynyl alcohols, providing the corresponding glycosides in moderate to good yields with high anomeric selectivity. scielo.br The catalyst's effectiveness is dependent on its concentration, with 10 mol% often being optimal. scielo.br

Research has shown that while other iron salts may be less effective or inefficient, iron(III) chloride hexahydrate provides good yields, indicating that it does not simply generate hydrogen chloride as the catalytic species. rsc.org

Iron(III) chloride hexahydrate is an effective and inexpensive catalyst for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters. researchgate.netmdpi.com Using a catalytic amount (e.g., 10 mol%) of FeCl₃·6H₂O, a variety of coumarin (B35378) derivatives can be synthesized in moderate to excellent yields, ranging from 60% to 99%. researchgate.net An advantage of this catalytic system is the potential for catalyst recycling and reuse for several cycles without a significant loss of activity. researchgate.net

Table 1: FeCl₃·6H₂O Catalyzed Pechmann Condensation

Reactants Product Yield (%)
Phenol (B47542), Ethyl acetoacetate 4-Methylcoumarin 95
Resorcinol, Ethyl acetoacetate 7-Hydroxy-4-methylcoumarin 99
m-Cresol, Ethyl acetoacetate 4,7-Dimethylcoumarin 85
Catechol, Ethyl acetoacetate 7,8-Dihydroxy-4-methylcoumarin 60

Data sourced from Prateeptongkum et al. (2015) researchgate.net

Iron-based catalysts, including iron(III) chloride hexahydrate, are explored for the transesterification of triglycerides to produce biodiesel, offering a more sustainable alternative to traditional base-catalyzed methods. d-nb.infomdpi.com Homogeneous iron catalysts can be highly active, allowing for low catalyst loading. d-nb.info

In the context of biodiesel production from waste cooking oils, iron(III)-salen and salophen complexes, which can be synthesized from iron(III) chloride hexahydrate, have been shown to be effective homogeneous catalysts. d-nb.infomdpi.com These catalysts can achieve high conversion rates (over 90%) under optimized conditions (e.g., 160-180°C, 0.10 mol% catalyst loading). d-nb.infomdpi.com A key advantage is that at such low concentrations, the residual iron content in the final biodiesel product can be within acceptable limits, potentially eliminating the need for a separate removal step. d-nb.info

Table 2: Performance of an Iron(III)-Salophen Catalyst in Biodiesel Production

Oil Type Temperature (°C) Catalyst Loading (mol%) Methanol/Oil Ratio Conversion (%)
Soybean Oil 160 0.10 10:1 >95
Waste Cooking Oil 160 0.10 20:1 >99

Data sourced from G. Forte et al. (2023) mdpi.com

Advanced Oxidation Processes (AOPs) Catalyzed by Iron(III) Chloride Hexahydrate

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). jeeng.netmdpi.com Iron(III) chloride is frequently used as a catalyst in AOPs, particularly in Fenton and Fenton-like reactions. waterandwastewater.comcsic.es

FeCl₃·6H₂O has been used as a coagulant in conjunction with Fenton's process for the pre-treatment of industrial wastewater, achieving significant removal of chemical oxygen demand (COD), total suspended solids (TSS), and total solids (TS). preprints.org Furthermore, iron-based single-atom catalysts, synthesized using FeCl₃·6H₂O, have been developed for activating peroxymonosulfate (B1194676) (PMS) in AOPs for water decontamination. bohrium.com These advanced systems can trigger chain reactions for the degradation of micropollutants like bisphenol A. bohrium.com

The effectiveness of AOPs can be influenced by various factors, including pH, catalyst concentration, and the ratio of oxidant to catalyst. csic.estesisenred.net For instance, in the treatment of olive mill wastewater via a photo-Fenton reaction, the process is typically carried out under acidic conditions (pH=3). csic.es

Fenton and Photo-Fenton Reaction Mechanisms with Iron(III) Species

The Fenton reaction involves the generation of highly reactive hydroxyl radicals (HO•) from hydrogen peroxide (H₂O₂) catalyzed by iron ions. While traditionally initiated with iron(II), iron(III) species can also drive this process, particularly in what is known as the "Fenton-like" reaction. The generally accepted mechanism involves the reduction of Fe(III) to Fe(II), which then participates in the classic Fenton reaction.

Fenton-like Reaction with Fe(III):

Initiation: Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ wikipedia.org

Propagation (Fenton Reaction): Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ wikipedia.org

The net effect is the decomposition of hydrogen peroxide into reactive oxygen species. However, the reaction of Fe(III) with hydrogen peroxide is significantly slower than that of Fe(II).

Photoreduction: Fe(OH)²⁺ + hν → Fe²⁺ + HO• researchgate.net

Degradation Pathways of Organic Pollutants in Aqueous Systems

In aqueous systems, the hydroxyl radicals generated through Fenton and photo-Fenton reactions are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants. wikipedia.orgbohrium.com The degradation process typically proceeds through a series of complex reactions.

The principal modes of attack by the hydroxyl radical on organic compounds include:

Hydrogen Abstraction: The HO• radical abstracts a hydrogen atom from an aliphatic carbon, creating an organic radical.

Addition to Double Bonds and Aromatic Rings: The radical adds to unsaturated bonds or aromatic systems, forming a radical adduct.

Electron Transfer: The hydroxyl radical can accept an electron from the organic substrate. researchgate.net

These initial reactions generate organic radical intermediates, which are highly reactive and undergo further oxidation. This cascade of reactions ultimately leads to the mineralization of the organic pollutants into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. wikipedia.org For example, the degradation of phenol involves hydroxylation of the aromatic ring, followed by ring-opening and subsequent oxidation of the resulting aliphatic acids. researchgate.net

The efficiency of pollutant degradation is influenced by several factors, including pH, the concentration of iron and hydrogen peroxide, and the presence of light in photo-Fenton systems. wikipedia.org The degradation of pollutants like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) and monoaromatics (benzene, toluene, xylene) has been demonstrated using a flexible Fe-MOF (MIL-88B) in a heterogeneous Fenton-like process under subcritical water conditions, achieving over 90% total organic carbon removal. ukwms.ac.id

Role of Iron(IV)-Oxo Complexes in Oxidative Reactions

Beyond the hydroxyl radical-mediated pathways, high-valent iron-oxo species, particularly iron(IV)-oxo (Fe(IV)=O) complexes, are recognized as crucial intermediates in iron-catalyzed oxidation reactions. iastate.edursc.org These species are powerful oxidants capable of performing challenging chemical transformations, including the activation of strong C-H bonds. rsc.orgacs.org

In the context of Fenton chemistry, Fe(IV) has been proposed as a key intermediate, especially at near-neutral pH. iastate.edu The reaction between Fe(II) and H₂O₂ can lead to the formation of an Fe(IV)=O species, which can then oxidize a substrate, regenerating Fe(II) and allowing for a catalytic cycle. iastate.edu

Proposed formation and reaction of Fe(IV)=O in Fenton-like systems: Fe²⁺ + H₂O₂ → [Fe(IV)O]²⁺ + H₂O [Fe(IV)O]²⁺ + Substrate → Fe²⁺ + Substrate-O

The reactivity of these iron(IV)-oxo complexes is highly dependent on their electronic spin state and the nature of the coordinating ligands. acs.org High-spin (S=2) iron(IV)-oxo species are thought to be particularly effective in C-H activation reactions. acs.org While these complexes are often transient and difficult to study, their involvement has been supported by both experimental findings and computational studies. iastate.edunih.gov The design of specific ligand environments can stabilize these reactive intermediates, enhancing their catalytic activity and selectivity in various oxidative transformations. rsc.orguochb.cz Some research suggests the involvement of even higher oxidation states, such as iron(V)-oxo, as the active oxidant in certain catalytic systems. nih.gov

Heterogeneous Catalysis and Catalyst Supports Derived from Iron(III) Chloride Hexahydrate

Iron(III) chloride hexahydrate is a common and cost-effective precursor for the synthesis of a variety of iron-based heterogeneous catalysts. lu.sesigmaaldrich.com These solid-phase catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, making them suitable for industrial applications. researchgate.net

Nanoparticle-Based Catalysts (e.g., Fe₂O₃, Fe₃O₄) for Environmental and Organic Transformations

Iron(III) chloride hexahydrate is frequently used to synthesize iron oxide nanoparticles (IONPs), such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄). nanorh.com These nanoparticles are effective catalysts for a broad range of reactions due to their high surface-area-to-volume ratio, which provides a greater number of active sites. mdpi.com

Synthesis and Applications of Iron Oxide Nanoparticles:

NanoparticleTypical Synthesis from FeCl₃·6H₂OCatalytic ApplicationsResearch Findings
Fe₂O₃ (Hematite) Hydrolysis and calcinationOxidation reactions, photocatalysis, Fischer-Tropsch synthesis. catalysis.blogresearchgate.netα-Fe₂O₃ nanoparticles have been shown to be effective catalysts for the oxidation of alcohols and in photocatalytic degradation of pollutants. researchgate.netrsc.org
Fe₃O₄ (Magnetite) Co-precipitation with a base (often with an Fe(II) source)Fenton-like reactions, organic synthesis (e.g., coupling reactions), bioremediation. researchgate.netmdpi.comMagnetite nanoparticles are widely used in advanced oxidation processes for wastewater treatment and as magnetically separable catalysts for various organic transformations. nanorh.commdpi.com

These nanoparticles can be used directly or supported on materials like silica, carbon, or polymers to prevent aggregation and further enhance their catalytic activity. researchgate.net Their applications in environmental remediation include the degradation of organic pollutants in water and soil through catalytic oxidation. nanorh.comcatalysis.blog In organic synthesis, they catalyze reactions such as oxidations, hydrogenations, and carbon-carbon coupling reactions, often under greener aqueous conditions. researchgate.net

Electrocatalysis: Oxygen Evolution Reaction (OER) mediated by Iron(III) based MOFs

Iron(III) chloride hexahydrate is a key building block for synthesizing iron-based metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high porosity, large surface area, and tunable structures make them promising candidates for electrocatalysis. nih.gov

Iron-based MOFs have emerged as effective and low-cost electrocatalysts for the oxygen evolution reaction (OER), which is a critical, yet kinetically slow, half-reaction in processes like water splitting and metal-air batteries. mdpi.comresearchgate.net

Performance of Iron-Based MOFs in OER:

MOF SystemPrecursorsOER Performance MetricKey Findings
MET-Fe/NF Iron(III) chloride, triazole, nickel foam (NF)Overpotential of 122 mV at 10 mA cm⁻²The MOF undergoes in-situ reconstruction to form highly active iron/nickel (oxy)hydroxides. mdpi.com
Fe₂Co-MOF Iron(III) chloride, cobalt salt, azoxybenzenetetracarboxylic acidOverpotential of 339 mV at 10 mA cm⁻²; Tafel slope of 36.2 mV dec⁻¹The bimetallic nature and redox-active linker enhance OER performance, surpassing commercial IrO₂ catalysts. acs.org
Fe-MOF from fused hybrid linkers Iron(III) chloride, benzimidazole-based linkersOER potential of 1.60 V @10 mA cm⁻² in 0.1 M KOHThe formation of the MOF structure is a prerequisite for creating an active electrocatalyst upon carbonization. chemrxiv.org

The catalytic activity of these MOFs often stems from the iron centers acting as active sites. In many cases, the MOF serves as a precursor or template that, under operating conditions, transforms into highly active metal oxides or (oxy)hydroxides. mdpi.com The synergy between different metal centers in bimetallic MOFs, such as Fe-Co or Fe-Ni systems, can further enhance the catalytic activity and stability for the OER. nih.govacs.org

Advanced Materials Science: Iron Iii Chloride Hexahydrate As a Precursor

Synthesis of Iron Oxide Nanostructures for Tailored Properties

The ability to control the size, phase, and morphology of iron oxide nanostructures is critical for their application in fields ranging from catalysis to biomedicine. Iron(III) chloride hexahydrate serves as a fundamental building block for achieving this control through various chemical synthesis routes.

Iron(III) chloride hexahydrate is a common iron source for synthesizing the most prominent crystalline phases of iron oxide: hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄). The final phase is determined by the specific synthesis conditions, such as the choice of reducing agents, precipitants, and thermal treatment.

Hematite (α-Fe₂O₃): Hematite nanoparticles are frequently synthesized via co-precipitation or hydrothermal methods using FeCl₃·6H₂O. physchemres.orgphyschemres.orgias.ac.in In a typical co-precipitation synthesis, an ammonia (B1221849) solution is added as a precipitator to an aqueous solution of iron(III) chloride hexahydrate. physchemres.orgphyschemres.org The resulting precipitate is then subjected to calcination. The calcination temperature is a critical parameter; for instance, α-Fe₂O₃ nanopowders with a uniform particle size of around 30 nm can be prepared by calcining the precursor at 500 °C. physchemres.orgphyschemres.org Green synthesis routes using plant extracts as reducing and capping agents with FeCl₃·6H₂O have also been successfully employed to produce hematite nanoparticles. ijsrst.com

Magnetite (Fe₃O₄) and Maghemite (γ-Fe₂O₃): The synthesis of magnetite often involves the co-precipitation of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a basic solution. d-nb.infosapub.orgrsdjournal.orgnih.gov In these methods, iron(III) chloride hexahydrate provides the essential Fe³⁺ ions, while a ferrous salt (like ferrous chloride tetrahydrate or ferrous sulfate (B86663) heptahydrate) supplies the Fe²⁺ ions. d-nb.infosapub.orgqu.edu.qa However, magnetite and maghemite can also be produced using only iron(III) chloride hexahydrate as the iron precursor under specific conditions. For example, hydrothermal synthesis using FeCl₃·6H₂O with a reducing agent like hydrazine (B178648) hydrate (B1144303) can yield a mixture of γ-Fe₂O₃ and Fe₃O₄ nanoparticles. aip.org Furthermore, thermal decomposition of FeCl₃·6H₂O in organic solvents like 2-pyrrolidone can lead to the formation of maghemite as the predominant phase. mdpi.com

The table below summarizes various synthesis methods for different iron oxide phases using Iron(III) chloride hexahydrate.

Target NanoparticleSynthesis MethodKey Reagents & ConditionsResulting Particle SizeSource(s)
α-Fe₂O₃ (Hematite) Co-precipitationFeCl₃·6H₂O, NH₄OH, Calcination at 500 °C~30 nm physchemres.orgphyschemres.org
α-Fe₂O₃ (Hematite) HydrothermalFeCl₃·6H₂O, GlycineN/A ias.ac.in
Fe₃O₄ (Magnetite) Co-precipitationFeCl₃·6H₂O, FeCl₂·4H₂O, NH₄OH< 100 nm d-nb.infonih.gov
γ-Fe₂O₃/Fe₃O₄ Mix HydrothermalFeCl₃·6H₂O, Hydrazine Hydrate, PVP138-250 nm (length) aip.org
γ-Fe₂O₃ (Maghemite) Thermal DecompositionFeCl₃·6H₂O, 2-pyrrolidone5-10 nm (primary) mdpi.com

Beyond controlling the crystalline phase, iron(III) chloride hexahydrate is instrumental in designing specific nanostructure morphologies, which significantly influence the material's properties.

Nanoflowers: Iron oxide nanoflowers are complex, multi-core structures composed of assembled primary nanocrystals. thno.org They are synthesized using methods like thermal decomposition or the polyol process, with FeCl₃·6H₂O as the iron precursor. mdpi.commdpi.com In one method, heating a solution of iron(III) chloride hexahydrate in 2-pyrrolidone, which acts as both a solvent and a surfactant, results in nanoflower-shaped structures. mdpi.comresearchgate.net The polyol synthesis, which involves heating a mixture of iron chlorides in a polyol like diethylene glycol, is another effective route to produce these high-surface-area structures, which are desirable for applications like magnetic hyperthermia. thno.orgmdpi.com

Nanospheres: The synthesis of spherical iron oxide nanoparticles can be achieved by carefully selecting precursors and capping agents. rsc.orgrsc.org A modified polyol method using iron(III) chloride hexahydrate as the iron source, ethylene (B1197577) glycol as the solvent, and ammonium (B1175870) acetate (B1210297) as a capping agent has been shown to produce uniform spherical Fe₃O₄ nanoparticles with diameters between 200-300 nm. rsc.orgrsc.org Simpler methods like co-precipitation can also yield sphere-like particles, although often with a broader size distribution. physchemres.org

The following table details experimental conditions for achieving specific morphologies.

MorphologySynthesis MethodPrecursor SystemKey Control FactorsSource(s)
Nanoflowers Thermal DecompositionFeCl₃·6H₂O in 2-pyrrolidoneTemperature, Precursor Concentration mdpi.comresearchgate.net
Nanoflowers Polyol ProcessFeCl₃·6H₂O, FeCl₂·4H₂O in Diethylene GlycolTemperature, Solvent Type thno.orgmdpi.com
Nanospheres Modified PolyolFeCl₃·6H₂O in Ethylene GlycolCapping Agent (Ammonium Acetate) rsc.orgrsc.org
Nanospheres Co-precipitationFeCl₃·6H₂O with NH₄OHAnnealing Temperature physchemres.org

Development of Hybrid Composites and Functional Materials

Iron oxide nanoparticles synthesized from FeCl₃·6H₂O are often not the final product but rather a component in more complex hybrid and functional materials.

Hybrid materials combining iron oxides with graphene-based materials have emerged as leading candidates for high-performance energy storage devices. Iron(III) chloride hexahydrate is a key precursor in the synthesis of these composites. surrey.ac.ukbohrium.commdpi.com Typically, iron oxide nanoparticles are grown in-situ on the surface of graphene oxide (GO) or reduced graphene oxide (rGO) sheets. bohrium.comarabjchem.org For example, adding FeCl₃·6H₂O to a dispersion of GO, followed by chemical reduction, can produce a composite where Fe₂O₃ or Fe₃O₄ nanoparticles are anchored to the graphene sheets. bohrium.comarabjchem.org This architecture prevents the restacking of graphene sheets and leverages the synergistic effects between the high electrical conductivity of graphene and the pseudocapacitive nature of the iron oxide. mdpi.comarabjchem.org The resulting composites, when used as electrodes for supercapacitors, exhibit significantly enhanced specific capacitance and energy density compared to the individual components. bohrium.commdpi.com

The table below showcases the performance of such composites.

Composite ElectrodeSynthesis MethodApplicationSpecific CapacitanceSource(s)
3D CGR-Fe₃O₄ Aerosol Spray PyrolysisSupercapacitorHigher than CGR-Fe₂O₃ bohrium.com
Fe₂O₃/rGO Chemical ReductionSupercapacitorHigh, with good stability arabjchem.org
Fe₂O₃/Carbon Thermal Annealing of PB/GOSupercapacitorSuperior to pure Fe₂O₃ and GO mdpi.com
Fe₃O₄-γFe₂O₃/rGO SolvothermalSupercapacitorHigher than individual components nih.gov

Iron(III) chloride hexahydrate is a precursor of choice for synthesizing magnetic nanoparticles (MNPs) like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) for fundamental magnetic research. nanorh.commdpi.com The ability to control synthesis parameters allows for the tuning of particle size and shape, which in turn dictates their magnetic properties. d-nb.inforsc.org For instance, co-precipitation and thermal decomposition methods can be finely adjusted to produce MNPs with specific sizes, leading to behaviors ranging from superparamagnetism in very small particles (<20 nm) to ferrimagnetism in larger ones. rsc.orgrsc.orgmdpi.com Studies have shown that controlling the shape (e.g., spheres vs. cubes) can alter key magnetic parameters like saturation magnetization (Ms) and coercivity (Hc), providing a platform to investigate the fundamental physics of nanomagnetism. d-nb.inforsc.orgrsc.org

Precursor for Thin Film Deposition and Surface Modification

The utility of iron(III) chloride hexahydrate extends to the fabrication of functional surfaces and films.

Precursor for Thin Film Deposition: Iron(III) chloride hexahydrate is a suitable precursor for various techniques aimed at depositing thin films of iron oxide. sigmaaldrich.com Its solubility and thermal decomposition characteristics make it compatible with methods like spray pyrolysis, where an aerosol containing the precursor is sprayed onto a heated substrate to form a film. bohrium.com These deposition techniques are crucial for creating iron oxide layers on different substrates for applications in sensors, photoelectrodes, and protective coatings.

Surface Modification: Iron(III) chloride hexahydrate is used to synthesize core nanoparticles that are subsequently subjected to surface modification. mdpi.com For example, Fe₃O₄ nanoparticles can be synthesized via a polyol method using FeCl₃·6H₂O and then surface-functionalized with polymers like polyacrylic acid. mdpi.com This modification introduces carboxyl groups onto the nanoparticle surface, enhancing their colloidal stability and dispersibility in aqueous media, which is critical for biomedical and environmental applications. mdpi.com This precursor is also used to create the magnetic cores for more complex core-shell structures, enabling the development of multifunctional materials. thno.org

Environmental Remediation Research Involving Iron Iii Chloride Hexahydrate

Mechanisms of Coagulation and Flocculation in Aqueous Systems

The primary application of iron(III) chloride in water treatment is as a coagulant, a chemical agent that destabilizes colloidal particles, and a flocculant, which promotes the aggregation of these particles into larger, settleable flocs. waterandwastewater.comracoman.comtestbook.com

Destabilization of Colloidal Particles through Charge Neutralization

When dissolved in water, iron(III) chloride hexahydrate dissociates to form ferric ions (Fe³⁺). waterandwastewater.com These positively charged ions are crucial for the coagulation process. alliancechemical.com In wastewater, many impurities, such as clay, organic matter, and microorganisms, exist as colloidal particles with a negative surface charge. waterandwastewater.comlumenlearning.com This charge keeps them suspended and stable in the water. The introduction of Fe³⁺ ions neutralizes these negative charges, destabilizing the colloidal particles and allowing them to come together. waterandwastewater.comalliancechemical.com

The Fe³⁺ ions hydrate (B1144303) to form aquometal complexes like [Fe(H₂O)₆]³⁺, which then undergo hydrolysis to produce various soluble species that can strongly adsorb onto the surface of negatively charged colloids, leading to charge neutralization. nptel.ac.in The effectiveness of this process is influenced by factors such as pH, which controls the charge of the hydrolysis products. nptel.ac.in

Aggregation of Flocs and Sedimentation Dynamics

Following charge neutralization, the destabilized particles begin to aggregate into larger clusters known as flocs. alliancechemical.com This process, termed flocculation, is often aided by slow mixing to increase the probability of particle collisions. testbook.com The iron(III) hydroxide (B78521) [Fe(OH)₃] that forms as a gelatinous precipitate during the hydrolysis of ferric ions plays a significant role in enmeshing the colloidal particles, a mechanism known as "sweep coagulation" or "sweep floc". waterandwastewater.comnptel.ac.inresearchgate.net

These flocs are larger and heavier than the individual colloidal particles, which allows them to settle out of the water through sedimentation. alliancechemical.com The formation of dense, compact flocs is desirable as it facilitates more efficient solid-liquid separation. iwaponline.com Research has shown that flocs produced by iron(III) chloride are generally larger, stronger, and more compact compared to those formed by other coagulants under certain conditions, which enhances the sedimentation process. iwaponline.com The settling kinetics of these flocs are influenced by factors such as the coagulant dose and the mixing energy. acs.org

Fundamental Mechanisms of Pollutant Removal

Beyond the physical removal of suspended solids through coagulation and flocculation, iron(III) chloride hexahydrate facilitates the removal of dissolved pollutants through adsorption and co-precipitation.

Adsorption Processes on Iron(III) Hydroxide Precipitates

The iron(III) hydroxide precipitates formed during the coagulation process have a large surface area and can effectively adsorb various dissolved pollutants. researchgate.net This includes heavy metals and certain organic compounds. The mechanism involves the binding of pollutant molecules to the surface of the iron(III) hydroxide particles. nih.gov

For instance, research on arsenic removal has demonstrated that both arsenate (As(V)) and arsenite (As(III)) can be effectively adsorbed onto iron hydroxide precipitates. nih.govnih.gov The adsorption process is influenced by pH, with different optimal conditions for different arsenic species. nih.gov The interaction is believed to involve the formation of inner-sphere surface complexes through the exchange of hydroxyl groups on the iron hydroxide surface with the arsenic species. nih.gov

Table 1: Adsorption Capacities of Iron(III) Hydroxide for Arsenic Species

Arsenic Species Maximum Adsorption Capacity (mg/g) at pH 4.0 Maximum Adsorption Capacity (mg/g) at pH 8.0
As(V) 217.76 187.84
As(III) 91.74 147.06

Data sourced from a study on iron hydroxide nanopetalines. nih.gov

Co-precipitation Phenomena with Iron Corrosion Products

Co-precipitation is another crucial mechanism for pollutant removal, where dissolved contaminants are incorporated into the structure of the precipitating iron(III) hydroxide. frontiersin.orgmdpi.com As the iron hydroxide flocs form and grow, they can trap and remove dissolved pollutants from the solution. This process is particularly effective for the removal of heavy metals. patoczka.net

Studies have shown that co-precipitation with ferric chloride is a highly effective method for removing heavy metals like cadmium, copper, lead, and zinc from complex industrial wastewater, often achieving removal to sub-mg/L concentration levels. patoczka.net The mechanism involves the incorporation of the metal ions into the iron hydroxide matrix as it precipitates. gwdg.denih.gov This method is capable of removing heavy metals present in various forms, including soluble, complexed, and colloidal forms. patoczka.net

Degradation of Specific Pollutants (e.g., Dyes, Heavy Metals, Organic Contaminants)

Iron(III) chloride hexahydrate is also involved in the chemical degradation of various pollutants, either directly or as a catalyst in advanced oxidation processes.

Dyes: Iron(III) chloride has been shown to be effective in the decolorization and degradation of various organic dyes found in industrial effluents. rsc.orgmerckmillipore.com It can be used in Fenton-like processes, where it catalyzes the decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals that can break down complex dye molecules. rsc.org In some cases, the combination of iron(III) chloride with other materials, like TiO₂, has shown a synergistic effect, accelerating the photodegradation of dyes. researchgate.net

Heavy Metals: As discussed, the primary mechanisms for heavy metal removal by iron(III) chloride are adsorption and co-precipitation with iron(III) hydroxide. herbitas.compatoczka.net Numerous studies have demonstrated the high efficiency of ferric chloride in removing a wide range of heavy metals, including arsenic, chromium, copper, lead, nickel, and zinc from both wastewater and stormwater. patoczka.netcsus.edursc.org The effectiveness of removal can be influenced by the wastewater matrix and the presence of other substances. patoczka.net

Table 2: Heavy Metal Removal Efficiency using Ferric Chloride Coagulation

Pollutant Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%)
Chromium Varies < 0.01 >200% enhancement over primary treatment. csus.edu
Nickel Varies < 0.01 >200% enhancement over primary treatment. csus.edu
Lead Varies < 0.10 >475% enhancement over primary treatment. patoczka.netcsus.edu
Copper Varies < 0.75 >200% enhancement over primary treatment. patoczka.netcsus.edu
Cadmium Varies < 0.04 High removal observed. patoczka.net
Zinc Varies Varies >200% enhancement over primary treatment. csus.edu

Data compiled from various studies on industrial wastewater and stormwater treatment. patoczka.netcsus.edu

Organic Contaminants: Iron(III) chloride can also contribute to the degradation of various organic contaminants. nanorh.comresearchgate.net In some instances, it can act as a photocatalyst, where under UV irradiation, it can drive the formation of hydroxyl radicals capable of degrading persistent organic pollutants. researchgate.net The degradation efficiency is often pH-dependent and can be influenced by the presence of other substances in the water. researchgate.net Research has also explored its use in activating other oxidants like chlorine for the degradation of textile dyes. researchgate.net

Integration with Other Treatment Technologies (e.g., Biochar, Hybrid Systems)

The modification of biochar with Iron(III) chloride hexahydrate is a prominent example of this integrated approach. Biochar, a carbon-rich material produced from the pyrolysis of biomass, possesses a porous structure and a large surface area, making it a good adsorbent. However, its native surface often has a negative charge, limiting its effectiveness for removing anionic contaminants like phosphate (B84403) (PO₄³⁻) and arsenate (As(V)). By impregnating biochar with an Iron(III) chloride hexahydrate solution, iron oxides and hydroxides (e.g., FeOOH, Fe₂O₃) are precipitated onto the biochar's surface and within its pores. This process fundamentally alters the surface chemistry of the material. The iron-based compounds provide positively charged active sites that specifically target and bind anionic pollutants through mechanisms such as ligand exchange and electrostatic attraction, dramatically increasing the biochar's adsorption capacity for these contaminants.

Research has consistently demonstrated the superior performance of iron-modified biochar. For instance, a study on the removal of chromium(VI) from aqueous solutions found that biochar modified with Iron(III) chloride hexahydrate exhibited a maximum adsorption capacity significantly higher than that of its unmodified counterpart. The modification introduced iron oxide particles that served as primary active sites for Cr(VI) reduction and subsequent adsorption. Similarly, in the context of nutrient pollution, biochar functionalized with FeCl₃·6H₂O has proven highly effective for phosphate removal from water. The hydrated ferric oxide particles on the biochar surface form stable inner-sphere complexes with phosphate ions, effectively sequestering them from the solution.

Beyond adsorbent modification, Iron(III) chloride hexahydrate is a key component in multi-stage hybrid systems. It can be used as a primary coagulant in a chemical coagulation-flocculation stage, which is then followed by another technology such as membrane filtration, adsorption, or an advanced oxidation process (AOP). In such a system, the initial coagulation step removes the bulk of suspended solids and certain dissolved contaminants, reducing the load on the subsequent, often more energy-intensive, treatment stage. This integration improves the efficiency and extends the operational life of components like membranes by mitigating fouling. In Fenton-like AOPs, Iron(III) chloride can serve as a catalyst source for the generation of hydroxyl radicals, which are highly effective in degrading recalcitrant organic pollutants.

The following table summarizes key findings from research studies investigating these integrated systems.

Table 1: Performance of Integrated Systems Utilizing Iron(III) Chloride Hexahydrate

Integrated SystemTarget Contaminant(s)Role of Iron(III) Chloride HexahydrateKey Research Finding
FeCl₃-Modified BiocharPhosphate (PO₄³⁻)Precursor for forming iron oxide/hydroxide active sites on the biochar surface.Achieved a maximum phosphate adsorption capacity of 38.6 mg/g, significantly higher than unmodified biochar (<1 mg/g). Removal is attributed to ligand exchange with surface hydroxyl groups on iron oxides.
FeCl₃-Modified Hickory Wood BiocharHexavalent Chromium (Cr(VI))Introduces iron oxide particles that act as electron donors and adsorption sites.The modified biochar showed a 34-fold increase in Cr(VI) removal capacity compared to the pristine biochar. The mechanism involved both adsorption and reduction of Cr(VI) to the less toxic Cr(III).
FeCl₃-Modified Corn Stover BiocharArsenate (As(V))Precursor for depositing amorphous hydrated ferric oxide onto the biochar matrix.The maximum adsorption capacity for As(V) reached 15.8 mg/g. The formation of inner-sphere surface complexes between arsenate and the iron oxide functional groups was the dominant removal mechanism.
Hybrid Coagulation-Ultrafiltration SystemNatural Organic Matter (NOM), TurbidityPrimary coagulant to aggregate colloids and NOM prior to membrane filtration.Pre-coagulation with Iron(III) chloride significantly reduced membrane fouling by removing over 60% of dissolved organic carbon, thereby improving water flux and system sustainability.

Electrochemical Investigations of Iron Iii Chloride Hexahydrate Systems

Electrochemical Behavior of Iron(III) Complexes and their Ligand Interactions

The coordination of ligands to the iron center profoundly influences the electrochemical properties of iron(III) chloride hexahydrate. The resulting complexes exhibit unique redox behaviors that are a direct consequence of the electronic and steric effects of the coordinating atoms. The interaction between iron(III) and various ligands, such as aminohydroxamic acids, has been shown to result in metal-centered redox changes. researchgate.net In these cases, the Fe(III)/Fe(II) couple is typically reversible and occurs at relatively positive potentials. researchgate.net

The nature of the ligand can dictate the electrochemical mechanism. For example, the reduction of iron(III) complexes with several aminohydroxamates follows a reversible electron transfer followed by an irreversible chemical reaction (EC mechanism). researchgate.net In contrast, the iron(III) complex with histidinehydroxamate shows a quasi-reversible reduction, which is attributed to a different coordination mode. researchgate.net The differences in redox potentials among these complexes suggest that the electronic properties of the substituent on the carbonyl group, which is involved in coordination, can modify the donor strength of the hydroxamate's oxygen atoms. researchgate.net

Schiff base ligands, known for their chelating ability, readily form stable complexes with iron(III). ijcrt.orgnih.gov These complexes are of interest due to their potential biological activities and their diverse electrochemical properties. The coordination of Schiff bases to iron(III) can be confirmed by techniques like FT-IR spectroscopy, which shows characteristic shifts in the vibrational frequencies of the ligand upon complexation. nih.gov

The solvent system also plays a crucial role in the synthesis and electrochemical behavior of these complexes. Reactions of 3-amino-2-pyrazinecarboxylic acid with iron(III) chloride hexahydrate under different conditions (e.g., in ethanol, methanol, or a DMF/methanol mixture) can lead to a variety of structures, including mononuclear, dinuclear, and polynuclear complexes. mdpi.com Each of these complexes exhibits distinct electrochemical properties. For example, a study on such complexes revealed a facile, single-electron reversible Fe(III)-to-Fe(II) reduction at a positive potential of 0.08V versus a saturated calomel (B162337) electrode (SCE). mdpi.com

The following table summarizes the types of complexes formed and their observed electrochemical behavior based on the ligand and reaction conditions.

LigandReaction ConditionsResulting Complex TypeObserved Electrochemical BehaviorReference
3-amino-2-pyrazinecarboxylic acidEthanol, refluxMononuclearReversible Fe(III)/Fe(II) reduction mdpi.com
3-amino-2-pyrazinecarboxylic acidMethanol, room temp.Dinuclear (methoxido-bridged)Reversible Fe(III)/Fe(II) reduction mdpi.com
3-amino-2-pyrazinecarboxylic acidDMF/Methanol, solvothermal2D Coordination PolymerReversible Fe(III)/Fe(II) reduction mdpi.com
Aminohydroxamic acidsAqueous solutionMononuclearReversible reduction followed by irreversible chemical reaction (EC mechanism) researchgate.net
HistidinehydroxamateAqueous solutionMononuclearQuasi-reversible reduction researchgate.net
N,N'-bis{5-[(triphenylphosphonium chloride)-methyl] salicylidene}-o-phenylenediamine (Schiff Base)Not specifiedMononuclearInformation on specific redox potential not provided in the abstract nih.gov

Development of Electrochemical Sensors Utilizing Iron(III) Chloride Hexahydrate Derived Materials

Iron(III) chloride hexahydrate serves as a crucial precursor for the synthesis of a variety of materials used in the fabrication of electrochemical sensors. researchgate.netmdpi.com These sensors are valued for their high sensitivity, rapid response, and cost-effectiveness. The unique properties of materials derived from iron(III) chloride hexahydrate, such as high surface area and catalytic activity, make them ideal for detecting a range of analytes.

One significant class of materials derived from this precursor is metal-organic frameworks (MOFs). MOFs are porous, crystalline materials composed of metal ions or clusters connected by organic linkers. researchgate.net Their high surface area, controllable pore structure, and functional versatility make them excellent candidates for electrochemical sensor applications. researchgate.net For instance, an amino-functionalized MOF synthesized from 2-aminoterephthalic acid and iron(III) chloride hexahydrate has been developed for catalytic applications, which is a principle often exploited in sensing. researchgate.net MOF-derived materials, such as porous nanostructured carbons, can also be created through processes like pyrolysis of an iron-containing MOF. nih.gov

Iron oxides, particularly in nanoparticle form, are another important class of materials synthesized from iron(III) chloride hexahydrate for electrochemical sensing. mdpi.com For example, α-Fe₂O₃ nanoparticles have been used to create hybrid materials with conducting polymers like polypyrrole. mdpi.com These composites leverage the catalytic properties of the iron oxide and the conductivity of the polymer to enhance sensing performance, for example, in the detection of uric acid. mdpi.com Similarly, Fe₃O₄ nanoparticles, often synthesized via co-precipitation methods using iron(III) chloride hexahydrate, have demonstrated excellent stability and electrocatalytic activity in the detection of hydrogen peroxide (H₂O₂). mdpi.com

The performance of these sensors is often evaluated by their sensitivity, limit of detection (LOD), and linear detection range. The table below presents some examples of electrochemical sensors developed using materials derived from iron(III) chloride hexahydrate and their key performance metrics.

Sensor MaterialAnalyteLinear RangeLimit of Detection (LOD)Reference
Fe₃O₄/Graphene/Carbon ClothH₂O₂10–110 μM4.79 μM mdpi.com
Polypyrrole/α-Fe₂O₃Uric AcidNot specified in abstractNot specified in abstract mdpi.com
N/Cu–HPC (derived from MOF)Imidacloprid0.5–60 μM0.026 μM sci-hub.se
N/Cu–HPC (derived from MOF)Thiamethoxam1–60 μM0.062 μM sci-hub.se
N/Cu–HPC (derived from MOF)Dinotefuran0.5–60 μM0.01 μM sci-hub.se

The development of these advanced sensor materials often involves creating hierarchical porous structures to improve mass transport and provide more active sites for the electrochemical reactions. sci-hub.sesci-hub.se The synergy between the iron-based material and other components, such as conductive polymers or carbon supports, is key to achieving high sensitivity and selectivity.

Studies on Electrocatalysis with Iron(III) based Materials

Iron(III) chloride hexahydrate is a versatile and cost-effective precursor for synthesizing a wide range of iron-based materials that exhibit significant electrocatalytic activity. mdpi.com These materials are crucial for promoting the rates of various electrochemical reactions, including the oxygen reduction reaction (ORR), which is vital for energy conversion devices like fuel cells. sci-hub.semdpi.com

One major area of research is the development of Fe-N-C (iron-nitrogen-carbon) catalysts. sci-hub.semdpi.com These materials are typically prepared by pyrolyzing a mixture of an iron source (like iron(III) chloride hexahydrate), a nitrogen source, and a carbon support. mdpi.comnih.gov The resulting catalysts feature iron atoms coordinated to nitrogen within a carbon matrix, creating highly active sites for electrocatalysis. The porous structure of these materials is a critical factor influencing their performance. Hierarchical porous structures, with a combination of micropores, mesopores, and macropores, are particularly effective as they enhance mass transport and expose a greater number of active sites. sci-hub.senih.gov

For example, a P-, Fe-, and N-doped carbon material was synthesized by the simultaneous mixing of o-phenylenediamine, phytic acid, and iron(III) chloride. nih.gov This method allows for precise control over the distribution and content of the dopant atoms. Such materials have shown high specific surface areas, which is beneficial for catalytic applications. nih.gov

Iron-based metal-organic frameworks (MOFs) also serve as precursors for electrocatalysts. rsc.org For instance, MIL-101(Fe), synthesized using iron(III) chloride hexahydrate and terephthalic acid, has been investigated for its photocatalytic activity in water oxidation. rsc.org While this is a photocatalytic process, the underlying principles of electron transfer are relevant to electrocatalysis. MOFs can also be used to create derived materials, such as cobalt ferrite (B1171679) (CoFe₂O₄), by reacting iron(III) chloride hexahydrate with a cobalt source. nih.gov These ferrite materials possess strong redox properties due to the synergistic interactions between the different metal ions and are used in electrocatalysis. nih.gov

The table below provides a summary of some iron-based electrocatalysts derived from iron(III) chloride hexahydrate and their applications.

Catalyst MaterialPrecursorsSynthetic MethodApplicationReference
P-, Fe-, N-doped carbono-phenylenediamine, phytic acid, iron(III) chlorideSelf-templating/pyrolysisNot specified in abstract nih.gov
Fe-N-C catalystMelamine, phenol (B47542), Pluronic F-127, iron(III) chloride hexahydrateNot specified in abstractOxygen Reduction Reaction (ORR) sci-hub.se
MIL-101(Fe)Terephthalic acid, iron(III) chloride hexahydrateSolvothermalPhotocatalytic water oxidation rsc.org
CoFe₂O₄Cobalt chloride hexahydrate, iron(III) chloride hexahydrate, H₃BTCSolvothermalElectrocatalysis, electrochemical sensors nih.gov

The research in this field focuses on rationally designing the structure and composition of these materials to optimize their catalytic activity, stability, and cost-effectiveness, paving the way for their use in a variety of clean energy and environmental applications. sci-hub.semdpi.com

Computational and Theoretical Studies of Iron Iii Chloride Hexahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For iron(III) chloride hexahydrate and its associated aqueous species, DFT calculations provide fundamental insights into geometry, stability, and reactivity.

Researchers have employed DFT to model various iron(III) chloride complexes, optimizing their geometries in both vacuum and aqueous environments using methods like the Polarizable Continuum Model (PCM). researchgate.net These calculations can determine the relative stability of different isomers, such as the cis and trans forms of the [Fe(H₂O)₄Cl₂]⁺ complex, which is the cationic component of solid ferric chloride hexahydrate. researchgate.netnih.govresearchgate.net The solid state of FeCl₃·6H₂O is composed of octahedral trans-[Fe(H₂O)₄Cl₂]⁺ cations and chloride anions. nih.govd-nb.info DFT studies have successfully reproduced the structures of various iron(III) chloride complexes, showing good agreement with experimental data. researchgate.net

DFT is also applied to study the hydrolysis of the Fe(III) ion, a critical process in its aqueous chemistry. nih.gov These studies calculate the geometries and electronic structures of hydrolysis products like [Fe(H₂O)₆-n(OH)n]^(3-n)+. icmp.lviv.ua The PBE/TZVP/UAHF-PCM method, for instance, has been shown to accurately describe the hydrolysis energies of Fe(III), with deviations of about 3.0 kcal/mol from experimental values. nih.gov Furthermore, DFT is used to analyze the electronic properties and reactivity in photochemical processes. For example, calculations have been used to investigate iron(III) chloride species as chromophores in the photocatalytic conversion of chloride to chlorine, a mechanism relevant in atmospheric chemistry. copernicus.orgcopernicus.org

Table 1: Selected DFT Calculation Findings for Iron(III) Chloride Species An interactive version of this data table is available online.

Parameter Species Investigated Method Finding Source(s)
Geometry cis-[Fe(III)Cl₂(H₂O)₄]⁺ vs. trans-[Fe(III)Cl₂(H₂O)₄]⁺ wB97XD The trans isomer is more stable than the cis isomer. researchgate.net
Bond Lengths trans-[Fe(H₂O)₄Cl₂]⁺ Crystallography Fe–Cl: 2.296 Å; Fe–O: 2.070 Å nih.govd-nb.info
Hydrolysis Energy Fe(III) hydrolysis species PBE/TZVP/UAHF-PCM Calculated free energies deviate by ~3.0 kcal/mol from experimental data. nih.gov

| Photochemistry | FeCl²⁺, FeCl₂⁺, FeCl₃, FeCl₄⁻ | CAM-B3LYP/6-311++G(d,p) | FeCl₂⁺ is identified as the most important species for chlorine production under various conditions. | copernicus.orgcopernicus.org |

Molecular Dynamics (MD) Simulations of Iron(III) Hydration and Complexation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For iron(III) in aqueous chloride solutions, MD simulations provide a detailed picture of the hydration shells and the dynamics of complex formation.

Classical MD simulations have been used to investigate the nucleation of iron hydroxides in aqueous solutions containing ferric ions. acs.org These simulations show that in concentrated FeCl₃ solutions, the Fe³⁺ ions are coordinated by both water molecules and chloride anions. acs.org For instance, in a 4.1 M FeCl₃ aqueous solution, the primary iron species observed are [Fe(H₂O)₄Cl₂]⁺ and [Fe(H₂O)₃Cl₃]⁰. acs.org The simulations yield average Fe-O(water) and Fe-Cl bond distances of approximately 2.05 Å and 2.36 Å, respectively, which are in close agreement with experimental X-ray scattering data. acs.org

More advanced quantum mechanical/molecular mechanical (QM/MM) MD simulations treat the central iron ion and its first hydration shell with quantum mechanics, while the surrounding solvent is handled by classical force fields. acs.org These studies confirm that both Fe(II) and Fe(III) ions have a first hydration shell with a coordination number of six. acs.orgresearchgate.net QM/MM simulations provide a more accurate description of the second hydration shell and ligand exchange dynamics compared to purely classical MD. acs.org For Fe(III), the residence time of water molecules in the second hydration shell was found to be 48 ps in QM/MM simulations, significantly longer than the 32 ps obtained from classical MD, indicating the importance of many-body effects in accurately modeling the ion's hydration structure. acs.org

Table 2: Key Parameters from MD Simulations of Aqueous Fe(III) Species An interactive version of this data table is available online.

Parameter System Simulation Type Value Source(s)
Coordination Number (1st Shell) Fe(III) in water QM/MM-MD 6 H₂O acs.orgresearchgate.net
Coordination Number (2nd Shell) Fe(III) in water Classical MD ~15 H₂O researchgate.net
Average Fe-O Distance (1st Shell) Fe(III) in water QM/MM-MD 2.05 Å researchgate.net
Average Fe-O(water) Distance 4.1 M FeCl₃ solution Classical MD ~2.05 Å acs.org
Average Fe-Cl Distance 4.1 M FeCl₃ solution Classical MD ~2.36 Å acs.org
Dominant Species 2.3–5.8 M FeCl₃ solutions Classical MD [Fe(H₂O)₄Cl₂]⁺, [Fe(H₂O)₃Cl₃]⁰ acs.org
2nd Shell Water Residence Time Fe(III) in water QM/MM-MD 48 ps acs.org

| 2nd Shell Water Residence Time | Fe(III) in water | Classical MD | 32 ps | acs.org |

Quantum Chemical Approaches to Catalytic Mechanisms

Quantum chemical methods are instrumental in elucidating the complex mechanisms through which iron(III) chloride hexahydrate catalyzes chemical reactions. These computational approaches allow for the characterization of transient intermediates and transition states that are difficult to observe experimentally.

One of the most well-studied applications is the iron(III)-catalyzed Michael reaction. uol.de Ab initio calculations have been used to support the proposed mechanism, which involves the formation of an iron(III) dionato chelate complex. uol.de The calculations investigate the stability of different iron complexes and map the potential energy surface for the C-C bond-forming step, identifying key intermediates and transition states. uol.de These studies also reveal the inhibiting influence of excess chloride ions on the reaction rate. uol.de

Iron(III) chloride's catalytic activity extends to various other transformations. It has been shown to catalyze the regioselective protection of hydroxyl groups in carbohydrates, a process proposed to proceed through a cyclic dioxolane-type intermediate formed between the iron(III) species and adjacent hydroxyl groups. researchgate.net In oxidation reactions, quantum chemistry helps to understand how iron(III) can be regenerated in a catalytic cycle. For instance, in a three-component coupling reaction, it is proposed that iron(III) acts as both a Lewis acid and an oxidant, being reduced to iron(II) and then re-oxidized by air. mdpi.com

Furthermore, quantum chemical studies have explored the photocatalytic role of aqueous iron-chloride complexes. copernicus.org The mechanism for the photocatalytic oxidation of chloride to chlorine involves a ligand-to-metal charge transfer, where Fe(III) is reduced to Fe(II). copernicus.orgcopernicus.org Transition state analysis helps determine the energy thresholds for the dissociation of different iron chloride species, identifying FeCl₂⁺ as the key chromophore responsible for chlorine production in a wide range of atmospheric conditions. copernicus.org

Table 3: Insights from Quantum Chemical Studies on Fe(III) Catalysis An interactive version of this data table is available online.

Reaction Type Proposed Mechanism/Key Aspect Computational Approach Key Finding Source(s)
Michael Addition Formation of an iron(III) dionato chelate complex. Ab initio calculations Chloride ions have a linear, inhibiting influence on the initial reaction rate. uol.de
Ligand Dissociation Chloride ion coordination labilizes other ligands. Kinetic analysis and modeling Chloride coordination increases microscopic rate constants by a factor of 10²–10³. acs.org
Photocatalytic Cl⁻ Oxidation Ligand-to-metal charge transfer reduces Fe(III) to Fe(II). DFT, Transition State Analysis FeCl₂⁺ is the most important chromophore for chlorine generation. copernicus.orgcopernicus.org
Carbohydrate Protection Formation of a cyclic dioxolane-type intermediate. Mechanistic proposal Catalytic FeCl₃·6H₂O can replace stoichiometric organotin reagents. researchgate.net
Water Oxidation Generation of a reactive Iron(V)-oxo species. DFT, Multireference Perturbation Theory A catalytic cycle is demonstrated involving proton-coupled electron transfer steps. rsc.org

| Three-Component Coupling | Fe(III) acts as a Lewis acid and is regenerated by O₂. | Mechanistic proposal | The [FeCl₄]⁻ species is not able to catalyze the reaction. | mdpi.com |

Interactions with Biological Systems Non Human/non Clinical Focus

Studies on Iron(III) Chloride Hexahydrate as a Catalyst in Biomolecule Synthesis (e.g., Carbohydrate Chemistry)

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a significant catalyst in the field of biomolecule synthesis, particularly in carbohydrate chemistry, due to its low cost, stability, and environmentally friendly nature. rsc.org Researchers have successfully employed this compound in various synthetic transformations, highlighting its versatility and efficiency.

One notable application is in the one-pot regioselective protection of glycopyranosides. rsc.orgrsc.org A tandem catalysis approach using iron(III) chloride hexahydrate allows for the creation of carbohydrate building blocks with specific protecting group patterns. rsc.orgrsc.org This method is advantageous for the synthesis of complex oligosaccharides and glycoconjugates, which traditionally require lengthy, multi-step procedures. rsc.org The process can involve a sequence of reactions such as acetal (B89532) formation, reductive etherification, and acylation, all catalyzed by the single iron salt. rsc.org

Iron(III) chloride hexahydrate has also been shown to be an effective catalyst for the acetylation of various protic nucleophiles, including carbohydrates, using acetic anhydride (B1165640) under solvent-free conditions. benthamdirect.com This method is highly efficient, leading to rapid and quantitative acetylation with minimal need for purification. benthamdirect.com

In the conversion of biomass-derived carbohydrates into valuable platform chemicals, iron(III) chloride hexahydrate has demonstrated moderate activity in transforming glucose into 5-(hydroxymethyl)furfural (HMF) and high selectivity for the production of levulinic acid. purdue.eduosti.gov The control of reaction conditions is crucial in determining the final product. purdue.edu

Furthermore, iron(III) chloride hexahydrate has been utilized in the Ferrier rearrangement to produce 2,3-unsaturated O-glycosides from glycals and alkynols. thieme-connect.comscielo.br When doped onto montmorillonite (B579905) K-10 clay, it affords these glycosides in good to excellent yields with high stereoselectivity in short reaction times. thieme-connect.com The catalytic activity of iron(III) chloride has also been harnessed for the glycosylation of peracylated sugars with various alcohols, producing glycosides in moderate to good yields with high anomeric selectivity. scielo.brscielo.br

Table 1: Applications of Iron(III) Chloride Hexahydrate in Carbohydrate Synthesis

Fundamental Insights into Iron(III) Complexation with Siderophore Analogues

Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge ferric iron (Fe³⁺) from their environment. frontiersin.orgmdpi.com The study of iron(III) complexation with synthetic siderophore analogues provides fundamental insights into the mechanisms of microbial iron uptake. frontiersin.org These analogues are designed to mimic the structural and functional features of natural siderophores. nih.govijcce.ac.ir

Bacteria have developed specific transport systems to recognize and internalize ferric-siderophore complexes. frontiersin.orgbohrium.com Understanding how iron(III) interacts with siderophore mimics is crucial for developing strategies that can interfere with bacterial iron acquisition. nih.gov

Research has focused on creating synthetic analogues that can effectively bind iron(III). For instance, a tripodal Schiff base ligand, designed to mimic the natural siderophore bacillibactin, has shown to be an excellent iron-binding chelator. ijcce.ac.ir Spectrophotometric and potentiometric studies of this analogue with Fe(III) revealed the formation of various stable complex species. ijcce.ac.ir

Another area of investigation involves the synthesis of siderophore mimics that can act as "Trojan horses." mdpi.comnih.gov These molecules can carry antibiotics into bacterial cells by utilizing the siderophore uptake pathways. mdpi.comnih.gov For example, linear and cyclic peptides based on Nδ-acetyl-Nδ-hydroxy-L-ornithine have been designed as siderophore mimics. frontiersin.org Studies using circular dichroism spectroscopy confirmed that the linear trimer with hydroxamate groups coordinates with iron(III), while the cyclic peptide does not. frontiersin.org

The binding affinity of these synthetic analogues to both iron(III) and bacterial receptor proteins is a key parameter. nih.gov Synthetic spermidine-derived mixed ligand bis-catecholate monohydroxamate siderophores have been shown to compete with native siderophores for uptake in Acinetobacter baumannii and exhibit comparable binding affinities for ferric iron. nih.govacs.org

Table 2: Investigated Siderophore Analogues and their Iron(III) Complexation Characteristics

Bioinorganic Chemistry Perspectives (excluding physiological effects or drug delivery)

From a bioinorganic chemistry standpoint, iron(III) chloride provides a source of the ferric ion, which plays a central role in numerous non-human biological and abiological processes. The coordination chemistry of iron is fundamental to its function. researchgate.net Iron(III) is a hard Lewis acid and preferentially binds to hard donor ligands, particularly those containing oxygen atoms. open.edu

In aqueous solutions, the chemistry of iron(III) is dominated by hydrolysis, leading to the formation of various aquo complexes and ultimately insoluble iron(III) hydroxides and oxides. open.eduwikipedia.org This low solubility of ferric iron at neutral pH presents a significant challenge for organisms that require this essential element. open.edu

The interaction of iron(III) with various ligands is a key area of study in bioinorganic chemistry. For instance, the formation of iron-sulfur clusters, which are crucial components of many electron-transfer proteins, involves the coordination of iron with sulfide (B99878) and thiolate ligands. whoi.edu While not directly formed from iron(III) chloride in biological systems, the study of such complexes provides insights into the fundamental principles of iron coordination.

The redox properties of iron are central to its biological roles. The ability of iron to cycle between the +2 and +3 oxidation states is harnessed in a vast array of metalloproteins involved in electron transfer and catalysis. aau.dk The local coordination environment provided by the protein dramatically influences the redox potential of the iron center. whoi.edu

Research in bioinorganic chemistry also involves the synthesis and characterization of model complexes that mimic the active sites of iron-containing enzymes. aau.dk These studies, which may utilize iron(III) chloride as a starting material, help to elucidate the structure-function relationships of these complex biological systems. For example, understanding the coordination of iron in heme and non-heme oxygenases provides insights into their mechanisms of oxygen activation. researchgate.net

Table 3: Mentioned Compounds

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Morphologies for Iron(III) Chloride Hexahydrate-Derived Materials

The development of advanced materials with tailored properties is a major focus of modern materials science, and iron(III) chloride hexahydrate is a key starting material in this endeavor. Future research is increasingly directed towards innovative synthetic strategies to control the size, shape, and structure of materials derived from this precursor, thereby fine-tuning their functional properties.

A significant area of exploration involves the synthesis of magnetic nanoparticles and nanocomposites. Iron(III) chloride hexahydrate is a common precursor for creating magnetic nanoparticles like magnetite (Fe₃O₄). nanorh.com These nanoparticles have applications in magnetic separation, data storage, and as contrast agents in magnetic resonance imaging (MRI). nanorh.com Research is advancing towards novel synthetic routes to create complex morphologies, such as high-index faceted iron oxide concave nanocubes, which have demonstrated enhanced performance in in-vivo MRI applications compared to their spherical counterparts. nih.gov Another innovative approach is the creation of large-pore magnetic mesoporous nanocomposites, such as SBA-15/Fe₃O₄, using iron(III) chloride hexahydrate in combination with other precursors. csic.es

Furthermore, iron(III) chloride hexahydrate is instrumental in the solvothermal synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.com These materials, such as MIL-53(Fe), exhibit promising photocatalytic properties for environmental remediation, including the reduction of Cr(VI) and the degradation of organic pollutants under visible light. sigmaaldrich.com Future work will likely focus on creating trimetallic or other mixed-metal MOFs to further enhance their catalytic activity for reactions like the oxygen evolution reaction (OER). sigmaaldrich.com The development of "green" synthesis methods, using agro-waste extracts in conjunction with iron(III) chloride hexahydrate to produce magnetic iron oxide nanoparticles, also represents a growing and sustainable research avenue. merckmillipore.com

Advanced Understanding of Catalytic Reaction Pathways and Active Site Engineering

Iron(III) chloride hexahydrate and its derivatives are central to the field of catalysis, with ongoing research aimed at elucidating reaction mechanisms and precisely engineering catalytic active sites for enhanced performance. nanorh.commdpi.com A major challenge in using pyrolyzed iron-based catalysts, often prepared from precursors including an iron salt, is the difficulty in controlling the structure and formation of active sites. uwaterloo.ca

Future research is focused on overcoming these challenges. This includes the development of methods to identify the precise chemical nature of catalytically active sites, such as the Fe-Nₓ sites in carbon-based catalysts used for the oxygen reduction reaction (ORR). uwaterloo.carsc.org Understanding the formation mechanisms of these sites during high-temperature pyrolysis is crucial for designing more efficient catalysts. uwaterloo.ca For instance, it has been proposed that the type of precursor and synthesis method dictates whether active sites form within layers of deposited material or build up on the carbon support surface. uwaterloo.ca

Active site engineering is a key strategy for improving catalyst activity and selectivity. This involves modifying the electronic and geometric structure of the catalytic center. mdpi.com Research in this area includes the construction of dual-metal sites or single-atom catalysts (SACs) where isolated iron atoms are anchored on a support material. rsc.orgbohrium.com For example, iron SACs supported on ultrathin N-doped carbon nanosheets have shown remarkable performance in zinc-air batteries, attributed to a high density of accessible Fe─N₄O active sites. bohrium.com Computational methods, such as density functional theory (DFT), are increasingly used to predict the reactivity of different active site configurations, guiding the experimental design of next-generation catalysts. mdpi.com The goal is to develop highly active and stable iron-based catalysts for a wide range of applications, from organic synthesis and polymerization to the generation of zero-carbon fuels. nanorh.commdpi.com

Development of Sustainable and Economically Viable Environmental Remediation Technologies

Iron-based technologies, frequently utilizing iron(III) chloride hexahydrate as a starting material, are at the forefront of efforts to develop sustainable and cost-effective solutions for environmental cleanup. slu.se These technologies leverage the reductive and sorptive properties of iron compounds to treat contaminated soil, groundwater, and industrial wastewater. nanorh.comslu.se

A significant area of research is the use of nanoscale zero-valent iron (nZVI) for the remediation of contaminants like heavy metals and organic pollutants. nanorh.combohrium.com While nZVI is effective, challenges such as particle aggregation and surface passivation can limit its application. bohrium.com Future research is focused on enhancing the efficiency and mobility of nZVI by using support materials like bentonite, which can improve removal efficiency for pollutants such as Cr(VI) and reduce ecological toxicity. bohrium.com

Interdisciplinary Research Integrating Spectroscopy, Electrochemistry, and Computational Chemistry

A holistic understanding of the complex processes involving iron(III) chloride hexahydrate and its derivatives necessitates an interdisciplinary approach. The integration of spectroscopy, electrochemistry, and computational chemistry is proving to be a powerful strategy for elucidating the structure, reactivity, and electronic properties of iron complexes.

Spectroelectrochemistry (SEC), which combines spectroscopic and electrochemical techniques, allows for the in-situ monitoring of changes in a molecule's absorption spectra as its oxidation state is altered electrochemically. nih.gov This provides invaluable insights into the redox chemistry of iron complexes. For instance, studies on tris(β-diketonato)iron(III) complexes use UV-Vis spectroscopy and cyclic voltammetry to evaluate their redox and spectral properties, which are relevant for applications like dye-sensitized solar cells. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental findings by providing detailed information on molecular orbitals, electronic structure, and reaction energetics. mdpi.comnih.gov This synergy allows researchers to correlate a complex's structure with its observed electrochemical and spectroscopic behavior. researchgate.net For example, electrochemical studies on iron(II) complexes have revealed reversible oxidations leading to unusual 17-electron iron(III) species, a finding supported by structural data from X-ray crystallography. researchgate.net By investigating the coordination of iron(III) with various ligands, such as curcumin, researchers can use these integrated techniques to study the redox processes and antioxidant potential of the resulting complexes. nih.gov This interdisciplinary approach is crucial for the rational design of new iron-based materials with tailored functions for catalysis, energy storage, and biomedical applications.

Q & A

Q. How can researchers optimize FeCl₃·6H₂O-based protocols for synthesizing organometallic complexes?

  • Answer: For vanadium or chromium complexes, use methanol as a solvent to minimize hydrolysis. Adjust stoichiometry (e.g., 1:3 metal:ligand ratio) and characterize products via HRMS and ATR-IR. Compare redox potentials (cyclic voltammetry) to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.